N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a chemical compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 439.52 g/mol. This compound is categorized as an oxalamide derivative, which typically exhibits various biological activities, including potential roles in pharmacology and biochemistry.
The compound is available from various chemical suppliers, including BenchChem and Smolecule, which provide detailed information on its properties and applications in research settings. The data regarding its synthesis and characteristics can also be accessed through databases like PubChem.
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide belongs to the class of sulfonamide compounds and is characterized by its oxalamide functional group. It is primarily used in laboratory research rather than for therapeutic applications.
The synthesis of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. Key steps may include:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can be represented using various structural notations:
InChI=1S/C19H22FN3O4S2/c20-15-7-1-2-8-16(15)22-19(25)18(24)21-11-10-14-6-3-4-12-23(14)29(26,27)17-9-5-13-28-17/h1-2,5,7-9,13-14H,3-4,6,10-12H2,(H,21,24)(H,22,25)
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CS3)S(=O)(=O)C3=CC=CS3
The compound exhibits a complex three-dimensional structure characterized by multiple functional groups that contribute to its chemical behavior and interactions.
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo several chemical reactions typical for oxalamides:
These reactions require specific catalysts or reagents to proceed efficiently and are often monitored using chromatographic techniques to assess product formation.
Further investigation through pharmacological studies would provide insights into specific targets and pathways influenced by this compound.
The physical properties include:
Key chemical properties include:
N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide has potential applications in various fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0